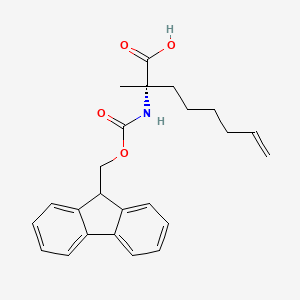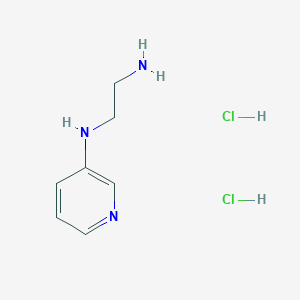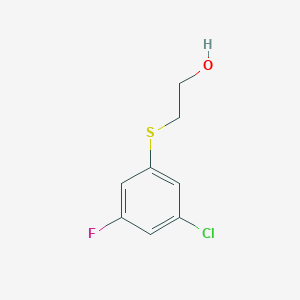
2-(3-Chloro-5-fluorophenylsulfanyl)-ethanol
Übersicht
Beschreibung
Compounds like “2-(3-Chloro-5-fluorophenylsulfanyl)-ethanol” belong to a class of organic compounds known as organosulfur compounds. These compounds contain a sulfur atom linked to an organic group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitution or coupling reactions. For instance, the synthesis of fluorinated pyridines involves the reaction of pyridine with complex AlF3 and CuF2 at high temperatures .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as NMR, IR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can include difluoromethylation processes based on X–CF2H bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as the presence of fluorine atoms, which can reduce basicity and reactivity compared to their chlorinated and brominated analogues .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorophenothiazines : The compound has been used in the synthesis of l-Chloro-3-fluorophenothiazines through Smiles rearrangement, contributing to the development of compounds with potential pharmacological activities, including anticancer properties (Hamadi, Gupta & Gupta, 1998).
Asymmetric Reduction : It has been involved in the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol, a key pharmaceutical intermediate in the synthesis of 3-adrenoceptor receptor agonists (Ni, Zhang & Sun, 2012).
Nucleophilic Displacement Reactions : The compound is used in studies of nucleophilic displacement reactions in aromatic systems, which are fundamental in understanding the reactivity of halogenated organic compounds (Brewis et al., 1974).
Fluorescence Detection : It has been employed in the synthesis of novel compounds like 2-chloro-6-methoxy-3-phenyl hydrazone quinoline, which is used for fluorescence detection of persulphate in aqueous ethanol solution (Patil et al., 2018).
Surface Potential Studies : The compound is also used in the study of surface properties of aqueous 2-halogenoethanol-ethanol mixtures, contributing to understanding the interactions of adsorbed molecules in mixed films (Paluch & Kot, 1993).
Synthesis of Arylsulfonylpyrimidines : It is used in the synthesis of new 4-amino-5-arylsulfonylpyrimidines, which are significant for their potential biological activities (Santilli et al., 1971).
Chiral Intermediate Synthesis : The compound is vital in the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for the synthesis of Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).
Fungicidal Activity : Compounds like 2-(4-Fluorophenoxy)ethanol, derived from 2-(3-Chloro-5-fluorophenylsulfanyl)-ethanol, have shown remarkable activity against various fungi, indicating potential use as fungicides (Giri et al., 1981).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-chloro-5-fluorophenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFOS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPPYYVLFRHIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1SCCO)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-fluorophenylsulfanyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



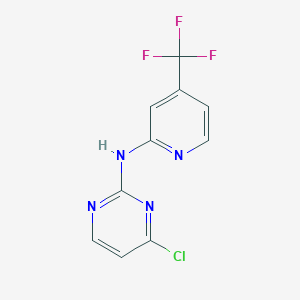
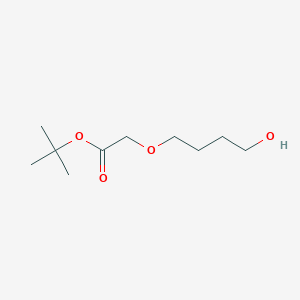
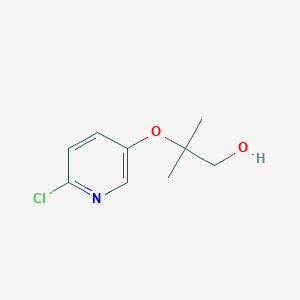
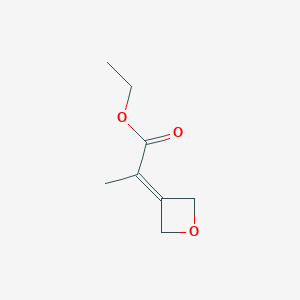
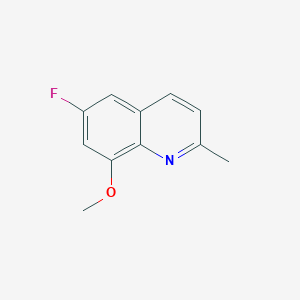

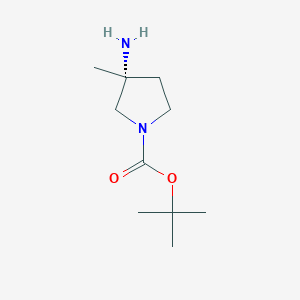

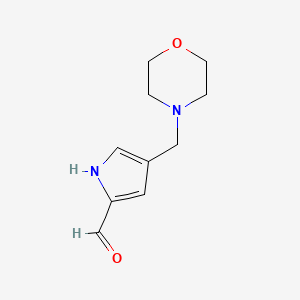
![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)
